molecular formula C20H20N4O B6575276 2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 1105215-33-5

2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6575276
CAS RN: 1105215-33-5
M. Wt: 332.4 g/mol
InChI Key: GPARWQFGHFBANC-UHFFFAOYSA-N
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Description

The compound “2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline” is an organic compound that contains a triazole ring and a tetrahydroisoquinoline ring. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a triazole ring attached to a tetrahydroisoquinoline ring via a carbonyl group. The 3,4-dimethylphenyl group would be attached to the triazole ring. Detailed structural analysis would require experimental techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole and tetrahydroisoquinoline rings. The triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and reductions . The tetrahydroisoquinoline ring might undergo reactions typical for aromatic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of functional groups. For instance, the presence of a carbonyl group could influence its polarity and solubility .

Future Directions

The compound could be of interest in medicinal chemistry given the biological activities associated with triazole and tetrahydroisoquinoline rings . Future research could explore its potential biological activities and optimize its structure for enhanced activity and selectivity .

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(3,4-dimethylphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-14-7-8-18(11-15(14)2)24-13-19(21-22-24)20(25)23-10-9-16-5-3-4-6-17(16)12-23/h3-8,11,13H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPARWQFGHFBANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline

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